molecular formula C27H36N4O6 B2667283 (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate CAS No. 122411-98-7

(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate

Cat. No. B2667283
CAS RN: 122411-98-7
M. Wt: 512.607
InChI Key: HLANEXUXDPZOTD-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate is a useful research compound. Its molecular formula is C27H36N4O6 and its molecular weight is 512.607. The purity is usually 95%.
BenchChem offers high-quality (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

  • Efficient Synthesis Methods : Studies highlight efficient synthesis methods for creating complex molecules, including amino acid derivatives. For instance, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been described as a new, efficient reagent for N-phthaloylation of amino acids and derivatives, showcasing a racemization-free procedure with excellent yields (Casimir, Guichard, & Briand, 2002). This type of methodology can be pivotal for the synthesis of complex compounds including those similar to "(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate".

  • Applications in Heterocyclic Chemistry : The creation of heterocyclic compounds from similar molecules has been documented. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized as a reagent for preparing various heterocyclic systems, indicating the utility of these molecules in synthesizing bioactive compounds (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

  • Flavor Generation : Another interesting application is in the generation of flavors. Compounds similar to the one have been used in studies exploring the reaction of amino acids with carbonyl compounds to generate specific flavors, an application that finds relevance in food science and technology (Griffith & Hammond, 1989).

  • Biological Activity : Research has also been conducted on molecules with similar structures for their potential biological activities. For instance, the study of substituted ureidothiazoles and related compounds for antileukemic activity points towards the medicinal chemistry applications of such molecules (Zee-Cheng & Cheng, 1979).

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O6/c1-19(2)16-23(25(33)36-17-20-10-5-3-6-11-20)30-24(32)22(14-9-15-29-26(28)34)31-27(35)37-18-21-12-7-4-8-13-21/h3-8,10-13,19,22-23H,9,14-18H2,1-2H3,(H,30,32)(H,31,35)(H3,28,29,34)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANEXUXDPZOTD-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate

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